

An In-depth Technical Guide to 3-Fluorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluorothiophene-2-carboxylic acid

Cat. No.: B183963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **3-Fluorothiophene-2-carboxylic acid**, a key building block in pharmaceutical research and fine chemical synthesis. It covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications in drug development, with a focus on its role in developing novel therapeutic agents.

Chemical Identity and Structure

3-Fluorothiophene-2-carboxylic acid is a fluorinated heterocyclic compound valued for its unique electronic properties and versatile reactivity. The presence of a fluorine atom on the thiophene ring can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules, making it a valuable scaffold in medicinal chemistry.[\[1\]](#)

- CAS Number: 32431-84-8
- Molecular Formula: $C_5H_3FO_2S$
- Synonyms: 3-fluoro-2-thiophenecarboxylic acid

Caption: 2D Structure of **3-Fluorothiophene-2-carboxylic acid**.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is sparse in public literature, the following tables summarize key identifiers and expected spectroscopic characteristics based on its chemical class.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	32431-84-8	[1]
Molecular Formula	<chem>C5H3FO2S</chem>	
Molecular Weight	146.14 g/mol	[2]
Appearance	Expected to be a white to light yellow crystalline powder.	Inferred from similar compounds [3]
Solubility	Likely has moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.	Inferred from similar compounds [4]
Acidity (pKa)	Estimated to be around 2.8–3.2, similar to other aromatic carboxylic acids.	Inferred from similar compounds [4]

Table 2: General Spectroscopic Data

Technique	Characteristic Absorption / Shift	Source
IR Spectroscopy	O-H Stretch (Carboxylic Acid): Very broad, 2500-3300 cm^{-1} C=O Stretch (Carboxylic Acid): 1710-1760 cm^{-1} (Conjugation may lower this value)	[5]
^1H NMR	-COOH Proton: Singlet, $\sim 12 \delta$ (concentration dependent) Thiophene Protons: $\sim 7.0\text{-}8.5 \delta$ Protons α to Carbonyl: $\sim 2.0\text{-}3.0 \delta$	[5][6]
^{13}C NMR	Carbonyl Carbon: 165-185 δ	[5][6]

Experimental Protocols: Synthesis

Several synthetic routes to **3-Fluorothiophene-2-carboxylic acid** have been reported. Below are detailed protocols for two distinct methods.

Method 1: One-Step Synthesis via Directed Ortho-Metalation and Fluorination

This method provides a convenient, one-step synthesis from commercially available thiophene-2-carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for one-step synthesis of **3-Fluorothiophene-2-carboxylic acid**.

Protocol Details:

- Preparation: Dissolve thiophene-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).
- Dianion Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature. Stir the mixture at -78°C for 30 minutes to ensure the complete formation of the dianion intermediate.
- Fluorination: To the cold dianion solution, add N-fluorodibenzene-sulfonamide (1.5 equivalents) as a solution in THF.
- Reaction: Stir the reaction mixture at -78°C for 4 to 5 hours.
- Warming: Allow the mixture to slowly warm to room temperature and stir overnight.
- Workup and Isolation: Quench the reaction with water and perform a standard aqueous workup. The product can be isolated and purified using techniques such as extraction and crystallization to yield **3-fluorothiophene-2-carboxylic acid**. An isolated yield of 54% has been reported for this method.

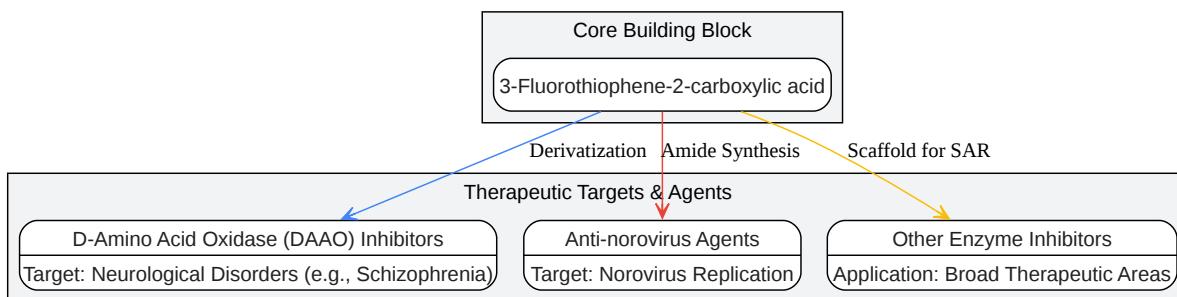
Method 2: Multi-Step Synthesis via Schiemann Reaction and Hydrolysis

This route involves the introduction of fluorine via a diazonium salt intermediate, followed by hydrolysis of the resulting methyl ester.

Table 3: Yields for Multi-Step Synthesis

Step	Yield
Formation of Methyl 3-fluorothiophene-2-carboxylate	67%
Hydrolysis to 3-Fluorothiophene-2-carboxylic acid	84%

Protocol Details:


- Schiemann Reaction: Methyl 3-aminothiophene-2-carboxylate is first diazotized using sodium nitrite and tetrafluoroboric acid to form methyl 3-oxycarbonylthiophene-3-diazonium

tetrafluoroborate. This intermediate is then heated, typically in the presence of sand, to induce thermal decomposition, which introduces the fluorine atom to yield methyl 3-fluorothiophene-2-carboxylate.

- **Saponification (Hydrolysis):** The resulting methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent like methanol. An aqueous solution of sodium hydroxide is added, and the mixture is stirred until the hydrolysis is complete (monitored by TLC).
- **Isolation:** The solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., ether) to remove impurities. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH below 3. The precipitated product, **3-fluorothiophene-2-carboxylic acid**, is collected by filtration and dried under vacuum.

Applications in Drug Development

The unique structural features of **3-Fluorothiophene-2-carboxylic acid** make it a valuable precursor for a range of pharmacologically active molecules.^[1] The carboxylic acid group provides a convenient handle for derivatization into amides and esters, while the fluorinated thiophene core acts as a key pharmacophore.^[1]

[Click to download full resolution via product page](#)

Caption: Role as a building block for developing therapeutic agents.

- D-amino acid oxidase (DAAO) Inhibitors: This compound is a key starting material for synthesizing potent DAAO inhibitors.^[1] DAAO is a flavoenzyme that degrades the NMDA receptor co-agonist D-serine; inhibiting this enzyme is a therapeutic strategy for neurological conditions like schizophrenia.^{[1][7][8]} Structure-activity relationship (SAR) studies have identified thiophene carboxylic acids as a promising class of DAAO inhibitors.^{[7][8]}
- Anti-norovirus Agents: Derivatives, particularly novel carboxamides synthesized from **3-Fluorothiophene-2-carboxylic acid**, have demonstrated potent activity against norovirus, a major cause of gastroenteritis.^{[1][9]}
- General Enzyme Inhibitors: The scaffold is broadly useful for designing inhibitors for various enzymes implicated in disease, allowing for targeted modifications to optimize potency and selectivity.^[1]

Safety and Handling

As with any laboratory chemical, **3-Fluorothiophene-2-carboxylic acid** and its derivatives should be handled with appropriate care.

- Hazards: This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.^[10]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.^[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.^{[10][11]}
- Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.^[10] Keep containers tightly sealed when not in use. After handling, wash hands thoroughly with soap and water.^[10]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.^[10]
 - Skin: Flush skin with plenty of running water. Remove contaminated clothing. Seek medical attention if irritation develops.^[10]

- Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
- Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting unless directed by medical personnel.[10]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. 4-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 21732111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]
- 4. 3,4-Difluorothiophene-2-carboxylic acid () for sale [vulcanchem.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorothiophene-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183963#3-fluorothiophene-2-carboxylic-acid-cas-number-and-structure\]](https://www.benchchem.com/product/b183963#3-fluorothiophene-2-carboxylic-acid-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com